N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-chloro-2-nitrobenzamide
Description
Properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-chloro-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O4S/c1-10(23)16-15(11-5-3-2-4-6-11)20-18(27-16)21-17(24)13-9-12(19)7-8-14(13)22(25)26/h2-9H,1H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFQADHIKZCLNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-chloro-2-nitrobenzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Nitration and Chlorination: The benzamide moiety can be nitrated and chlorinated using standard nitration and chlorination reactions.
Coupling Reactions: The final step involves coupling the thiazole derivative with the nitrated and chlorinated benzamide under appropriate conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-chloro-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or hydrogenation catalysts, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions, using nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-chloro-2-nitrobenzamide is C18H12ClN3O4S, with a molecular weight of approximately 393.82 g/mol. The compound features a thiazole ring, an acetyl group, a phenyl group, and a nitro-substituted benzamide moiety, which contribute to its unique chemical properties.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects. Research indicates that thiazole derivatives exhibit various biological activities, including:
- Anticancer Activity : Studies have shown that compounds similar to this compound can induce apoptosis in cancer cells. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | A549 | 23.30 |
| 2 | C6 | <10 |
| N-(5-acetyl...) | U251 | 10–30 |
These findings suggest that this compound may enhance cytotoxic activity against various cancer cell lines due to specific substituents on the thiazole ring .
Biological Research
The compound has been studied for its interactions with biological macromolecules. It may exhibit antimicrobial and antifungal properties, making it a candidate for further exploration in drug development. Its mechanism of action likely involves binding to specific enzymes or receptors, thereby modulating cellular pathways .
Material Science
In materials science, this compound can be utilized in the synthesis of novel polymers and coatings due to its unique structural features. The presence of chlorine and nitro groups may impart specific properties that are advantageous for industrial applications .
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of various thiazole derivatives on human melanoma cells. The results indicated that certain derivatives exhibited significant cytotoxicity, leading to increased interest in their potential as therapeutic agents against cancer.
Case Study 2: Antimicrobial Properties
Research conducted on the antimicrobial activity of thiazole derivatives revealed that this compound showed promising results against specific bacterial strains. This highlights its potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-chloro-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Enzyme Inhibition: Inhibiting enzymes involved in key biological processes, such as DNA replication or protein synthesis.
Receptor Binding: Binding to specific receptors on the surface of cells, leading to changes in cellular signaling pathways.
Oxidative Stress: Inducing oxidative stress in cells, which can lead to cell death or apoptosis.
The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Chloro-N-[4-(4-Methoxy-3-Methylphenyl)-1,3-Thiazol-2-yl]-2-Nitrobenzamide
- Structural Differences : Replaces the 5-acetyl and 4-phenyl groups with a 4-(4-methoxy-3-methylphenyl) substituent.
- This compound is cataloged in antimicrobial studies but lacks explicit activity data in the provided evidence .
N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide
- Structural Differences : Substitutes the nitro and acetyl-phenyl groups with difluoro and chloro substituents.
N-(5-Bromo-4-Phenyl-Thiazol-2-yl)-3,5-Dichloro-2-Hydroxy-Benzamide
- Structural Differences : Features bromo and dichloro-hydroxy substituents instead of nitro and acetyl groups.
- Functional Implications: Halogen-rich substituents may confer stronger electrophilic properties, influencing reactivity in nucleophilic environments. No explicit bioactivity data is provided in the evidence .
Key Observations :
- Thiadiazole derivatives (e.g., compound 8a from ) exhibit higher melting points (>200°C) compared to thiazole analogues, suggesting enhanced thermal stability due to the thiadiazole ring’s rigidity .
- The absence of spectral data for the target compound highlights a research gap.
Table 2: Antimicrobial and Enzymatic Activity
Biological Activity
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-chloro-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article outlines its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl chloride with 5-acetyl-4-phenyl-1,3-thiazole-2-amine in the presence of a base such as triethylamine. The reaction is conducted in dichloromethane at room temperature, followed by purification through recrystallization or chromatography. The compound features a thiazole ring, which is known for its role in various biological activities.
Biological Activity Overview
This compound exhibits several biological activities, including:
1. Antimicrobial Activity
- The compound has shown promising results against various bacterial strains. For instance, it demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while being less effective against Gram-negative bacteria like Escherichia coli .
2. Anticancer Properties
- Preliminary studies indicate that compounds with similar thiazole structures can induce apoptosis in cancer cells through specific signaling pathways. This mechanism involves the inhibition of enzymes that are crucial for cancer cell proliferation.
3. Antidiabetic Potential
- Some derivatives of thiazole compounds have been investigated for their ability to inhibit α-glucosidase and α-amylase enzymes, which are important targets in diabetes management. For example, related compounds have shown IC50 values indicating significant inhibitory activity against these enzymes .
The biological activity of this compound can be attributed to its structural features:
- Thiazole Ring Interaction : The thiazole moiety interacts with various biological targets, including enzymes and receptors. Its electron-withdrawing groups enhance lipophilicity, facilitating membrane permeability and target interaction.
- Enzyme Inhibition : The compound may inhibit key metabolic enzymes involved in microbial growth and cancer cell survival, leading to reduced viability of these cells .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-chloro-2-nitrobenzamide?
- Methodological Answer : The compound can be synthesized via a two-step procedure. First, prepare the 5-acetyl-4-phenyl-1,3-thiazol-2-amine intermediate by reacting 2-amino-5-aryl-methylthiazole with chloroacetyl chloride in dioxane and triethylamine at 20–25°C . Second, introduce the 5-chloro-2-nitrobenzoyl group by coupling the intermediate with 5-chloro-2-nitrobenzoyl chloride in pyridine under reflux. Monitor reaction progress via TLC and purify via recrystallization (ethanol-DMF mixtures) .
Q. How can the purity and structural integrity of the synthesized compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC or LC-MS : To assess purity (>95% recommended for biological assays).
- NMR spectroscopy : Confirm substitution patterns (e.g., acetyl, nitro, and chloro groups).
- X-ray crystallography : Resolve intermolecular interactions (e.g., hydrogen bonds like N–H⋯N and C–H⋯O/F) that stabilize the crystal lattice .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer : Conduct in vitro cytotoxicity assays (e.g., NCI-60 human tumor cell line screen) at 10 µM concentrations. Prioritize cell lines with GI₅₀ values < 1 µM for further study. Use MTT or SRB assays to validate activity, comparing results to reference compounds like nitazoxanide derivatives .
Advanced Research Questions
Q. How does the substitution pattern on the thiazole ring influence antitumor activity?
- Methodological Answer : Systematic SAR studies show that electron-withdrawing groups (e.g., nitro, chloro) at the 5-position of the benzamide moiety enhance cytotoxicity by stabilizing the amide anion, which inhibits pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms . Modifying the phenyl group at the 4-position of the thiazole ring with hydrophobic substituents (e.g., methyl, fluoro) improves membrane permeability .
Q. What computational tools can predict binding modes to potential biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against PFOR or tubulin polymerization sites. Use DFT calculations (Gaussian 09) to map electrostatic potential surfaces, identifying regions prone to nucleophilic attack. Validate predictions with mutagenesis studies or crystallographic data .
Q. How can conflicting cytotoxicity data across studies be resolved?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., serum concentration, incubation time). Standardize protocols using CLSI guidelines. Re-test compounds in parallel with positive controls (e.g., doxorubicin) and validate via orthogonal assays (e.g., apoptosis markers like caspase-3 activation) .
Q. What strategies improve aqueous solubility without compromising activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
